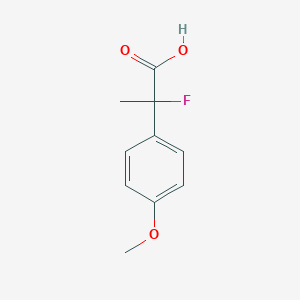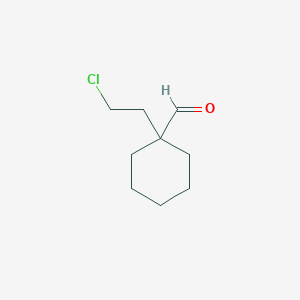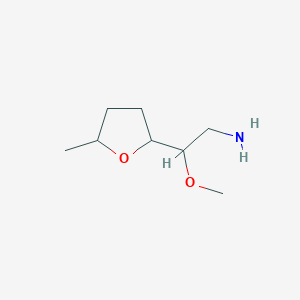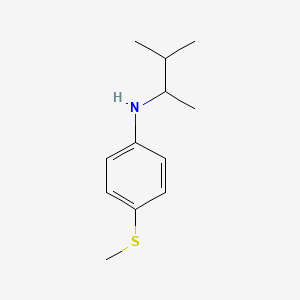
4-methoxy-N-(3-methylcyclopentyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(3-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₃H₁₉NO It is a derivative of aniline, featuring a methoxy group at the para position and a 3-methylcyclopentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-methylcyclopentyl)aniline typically involves the reaction of 4-methoxyaniline with 3-methylcyclopentylamine under specific conditions. One common method includes:
Nucleophilic Substitution: The reaction of 4-methoxyaniline with 3-methylcyclopentylamine in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Reduction of Nitroarenes: Another approach involves the reduction of 4-methoxy-nitrobenzene followed by the reaction with 3-methylcyclopentylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(3-methylcyclopentyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-N-(3-methylcyclopentyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methylcyclopentyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the cyclopentyl ring play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Lacks the cyclopentyl group, making it less sterically hindered.
N-(3-Methylcyclopentyl)aniline: Lacks the methoxy group, affecting its electronic properties.
4-Methoxy-N-cyclopentylaniline: Similar structure but without the methyl group on the cyclopentyl ring.
Uniqueness
4-Methoxy-N-(3-methylcyclopentyl)aniline is unique due to the presence of both the methoxy group and the 3-methylcyclopentyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-methoxy-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-12(9-10)14-11-5-7-13(15-2)8-6-11/h5-8,10,12,14H,3-4,9H2,1-2H3 |
InChI Key |
YEYIWBSZQOOPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13260364.png)
![[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13260365.png)

![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13260385.png)



amine](/img/structure/B13260412.png)




![3-(1,3-Benzothiazol-2-YL)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridin+](/img/structure/B13260430.png)

